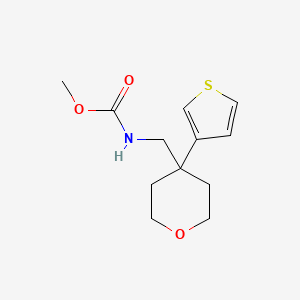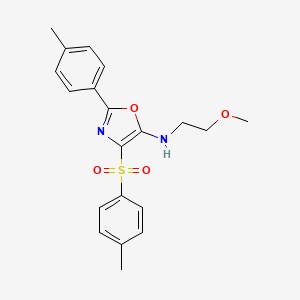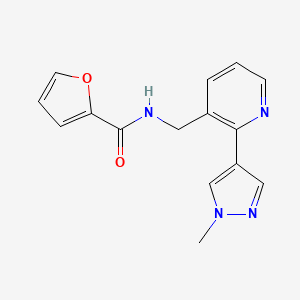![molecular formula C16H24N2O3 B2453833 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034304-86-2](/img/structure/B2453833.png)
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urease Inhibitors and Medical Applications
Urease inhibitors, including urea derivatives, have shown potential in treating gastric and urinary tract infections caused by Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid, its severe side effects have led to the exploration of alternative urease inhibitors, including urea derivatives and natural products, for more effective and safer treatments (Kosikowska & Berlicki, 2011).
Urea Biosensors for Health Monitoring
Urea biosensors have been developed to detect and quantify urea concentrations in the body, aiding in diagnosing various health conditions such as indigestion, ulcers, and renal failure. Advances in materials used for enzyme immobilization in biosensors have enhanced the detection sensitivity and specificity, contributing to better health monitoring and disease diagnosis (Botewad et al., 2021).
Agricultural and Environmental Applications
Research on urea as a nitrogen fertilizer has identified urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) as effective means to reduce the negative impacts of urea fertilization, such as ammonia volatilization and nitrate accumulation, thereby improving the efficiency of urea fertilizers in agriculture (Bremner, 1995). Additionally, ureaform has been studied as a slow-release fertilizer, offering benefits in fertility management and reduced environmental pollution (Alexander & Helm, 1990).
Drug Design and Pharmaceutical Applications
Ureas, including specific derivatives, play a critical role in drug design due to their unique hydrogen bonding capabilities. They are incorporated into molecules displaying a broad range of bioactivities, significantly influencing drug-target interactions, selectivity, stability, and toxicity profiles of pharmaceuticals (Jagtap et al., 2017).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)12-4-6-13(7-5-12)18-14(19)17-10-16(20)8-9-21-11-16/h4-7,20H,8-11H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAKRWKVOZYSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2453757.png)

![11-Acetyl-4-[(furan-2-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2453759.png)



![8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453767.png)

![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2453771.png)
![1-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)isoquinoline-3-carboxamide](/img/structure/B2453772.png)
